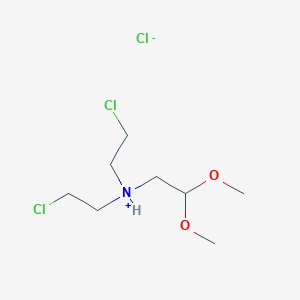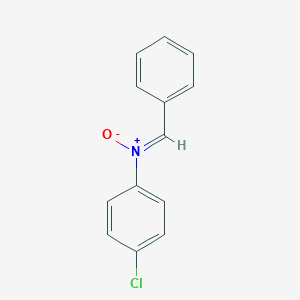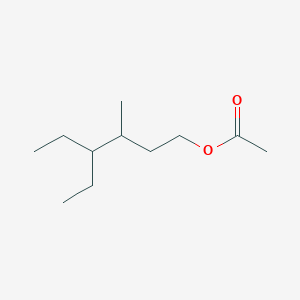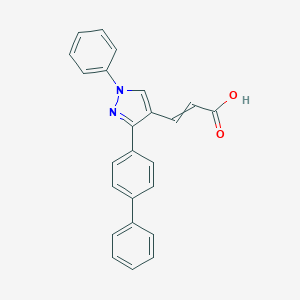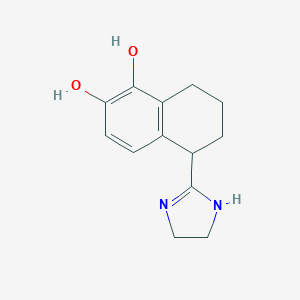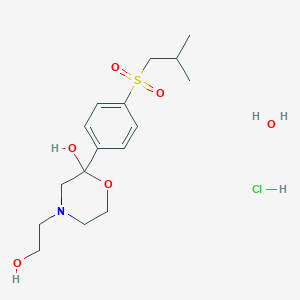
2-Hydroxy-2-(p-(isobutylsulfonyl)phenyl)-4-morpholineethanol hydrochloride hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-2-(p-(isobutylsulfonyl)phenyl)-4-morpholineethanol hydrochloride hydrate, also known as HBS-101, is a chemical compound widely used in scientific research. It is a potent and selective inhibitor of phosphodiesterase 5 (PDE5), an enzyme that plays a crucial role in regulating cyclic guanosine monophosphate (cGMP) levels in the body. In
Mechanism of Action
2-Hydroxy-2-(p-(isobutylsulfonyl)phenyl)-4-morpholineethanol hydrochloride hydrate works by selectively inhibiting PDE5, an enzyme that breaks down cGMP, a signaling molecule that regulates smooth muscle relaxation and vasodilation. By inhibiting PDE5, this compound increases cGMP levels, leading to increased smooth muscle relaxation and vasodilation. This results in improved blood flow to the lungs and other tissues, leading to improved cardiovascular function.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to improve pulmonary hemodynamics, reduce pulmonary artery pressure, and improve exercise capacity in patients with pulmonary hypertension. This compound has also been shown to improve erectile function in patients with erectile dysfunction. Additionally, this compound has been shown to inhibit platelet aggregation, reduce smooth muscle cell proliferation, and promote angiogenesis.
Advantages and Limitations for Lab Experiments
2-Hydroxy-2-(p-(isobutylsulfonyl)phenyl)-4-morpholineethanol hydrochloride hydrate has several advantages for lab experiments. It is a potent and selective inhibitor of PDE5, making it a valuable tool for studying the role of PDE5 in various physiological and pathological processes. It is also commercially available and relatively easy to synthesize. However, this compound has some limitations. It has a short half-life and requires frequent dosing, which can make it difficult to use in some experiments. Additionally, it is expensive compared to other PDE5 inhibitors.
Future Directions
There are several future directions for 2-Hydroxy-2-(p-(isobutylsulfonyl)phenyl)-4-morpholineethanol hydrochloride hydrate research. One area of interest is the role of PDE5 inhibition in cancer. PDE5 has been shown to be overexpressed in several types of cancer, and PDE5 inhibitors like this compound have been shown to have anti-tumor effects. Another area of interest is the development of new PDE5 inhibitors with improved pharmacokinetic properties. Finally, the use of this compound in combination with other drugs for the treatment of various diseases is an area of active research.
Synthesis Methods
2-Hydroxy-2-(p-(isobutylsulfonyl)phenyl)-4-morpholineethanol hydrochloride hydrate can be synthesized using a multistep process starting from commercially available starting materials. The first step involves the reaction of 4-bromo-1-isobutylsulfonylbenzene with morpholine to form 4-morpholine-1-isobutylsulfonylbenzene. This intermediate is then reacted with 2-hydroxyethyl morpholine to yield 2-hydroxy-2-(p-(isobutylsulfonyl)phenyl)-4-morpholineethanol. The final step involves the addition of hydrochloric acid to the product to form the hydrochloride salt.
Scientific Research Applications
2-Hydroxy-2-(p-(isobutylsulfonyl)phenyl)-4-morpholineethanol hydrochloride hydrate is widely used in scientific research as a tool to investigate the role of PDE5 in various physiological and pathological processes. It has been shown to be effective in treating pulmonary hypertension, erectile dysfunction, and other cardiovascular diseases. This compound has also been used to study the effects of PDE5 inhibition on platelet function, smooth muscle cell proliferation, and angiogenesis.
properties
CAS RN |
104100-25-6 |
|---|---|
Molecular Formula |
C16H28ClNO6S |
Molecular Weight |
397.9 g/mol |
IUPAC Name |
4-(2-hydroxyethyl)-2-[4-(2-methylpropylsulfonyl)phenyl]morpholin-2-ol;hydrate;hydrochloride |
InChI |
InChI=1S/C16H25NO5S.ClH.H2O/c1-13(2)11-23(20,21)15-5-3-14(4-6-15)16(19)12-17(7-9-18)8-10-22-16;;/h3-6,13,18-19H,7-12H2,1-2H3;1H;1H2 |
InChI Key |
HRPQUHQBLVIUGX-UHFFFAOYSA-N |
SMILES |
CC(C)CS(=O)(=O)C1=CC=C(C=C1)C2(CN(CCO2)CCO)O.O.Cl |
Canonical SMILES |
CC(C)CS(=O)(=O)C1=CC=C(C=C1)C2(CN(CCO2)CCO)O.O.Cl |
synonyms |
4-Morpholineethanol, 2-hydroxy-2-(p-(isobutylsulfonyl)phenyl)-, hydroc hloride, hydrate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



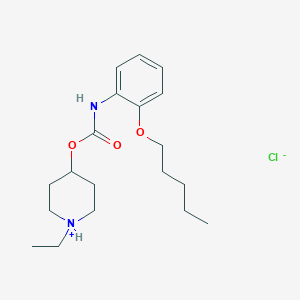

![Exo-2-(1-methoxyethenyl)bicyclo[2.2.1]heptane](/img/structure/B217112.png)

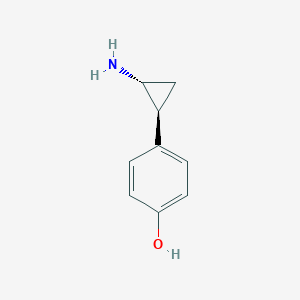
![[(5R,6R,7S,9R,10R,13S,17R)-17-(furan-3-yl)-7-hydroxy-4,4,8,10,13-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,16,17-decahydrocyclopenta[a]phenanthren-6-yl] acetate](/img/structure/B217123.png)

![3-[(3S,5R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B217158.png)
